(2E)-3-(4-Ethoxy-3,5-diiodophenyl)acrylic acid

Description

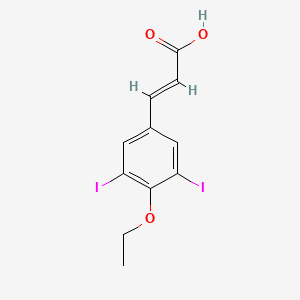

(2E)-3-(4-Ethoxy-3,5-diiodophenyl)acrylic acid is a substituted acrylic acid derivative characterized by a phenyl ring with an ethoxy group (-OCH₂CH₃) at the para position and iodine atoms at the 3 and 5 positions. The (2E)-stereochemistry indicates a trans configuration across the double bond in the acrylic acid moiety. This structural arrangement confers unique physicochemical properties, such as enhanced lipophilicity due to the iodine substituents and moderate polarity from the ethoxy group.

Properties

IUPAC Name |

(E)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10I2O3/c1-2-16-11-8(12)5-7(6-9(11)13)3-4-10(14)15/h3-6H,2H2,1H3,(H,14,15)/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIVKFZXPGQNPKQ-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1I)C=CC(=O)O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1I)/C=C/C(=O)O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10I2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-Ethoxy-3,5-diiodophenyl)acrylic acid typically involves the following steps:

Ethoxylation: The ethoxy group can be introduced via an etherification reaction using ethanol and a suitable catalyst.

Acrylic Acid Formation: The acrylic acid moiety can be synthesized through a Knoevenagel condensation reaction between an aldehyde and malonic acid in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-Ethoxy-3,5-diiodophenyl)acrylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Halogen substitution reactions can occur, where the iodine atoms are replaced by other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogen exchange reactions using halogenating agents like chlorine or bromine.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(2E)-3-(4-Ethoxy-3,5-diiodophenyl)acrylic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of (2E)-3-(4-Ethoxy-3,5-diiodophenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of iodine atoms can enhance its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparison

The compound’s closest analogs include substituted phenylacrylic acids with variations in substituent type (e.g., hydroxyl, methoxy, acetoxy) and halogenation. Key comparisons are summarized below:

Table 1: Substituent and Functional Group Comparison

| Compound Name | Substituents | Key Functional Groups | Molecular Features |

|---|---|---|---|

| (2E)-3-(4-Ethoxy-3,5-diiodophenyl)acrylic acid | 4-Ethoxy, 3,5-diiodo | Acrylic acid, halogenated | High molecular weight, lipophilic |

| Caffeic acid (3,4-Dihydroxybenzeneacrylic acid) | 3,4-Dihydroxy | Acrylic acid, phenolic | Polar, antioxidant properties |

| (E)-3-(3,5-Dihydroxyphenyl)acrylic acid | 3,5-Dihydroxy | Acrylic acid, phenolic | Moderate solubility, lab use |

| 3-(3,5-Dimethoxyphenyl)acrylic acid | 3,5-Dimethoxy | Acrylic acid, methoxy | Moderate lipophilicity |

| 3-(4-Methoxyphenyl)acrylic acid | 4-Methoxy | Acrylic acid, methoxy | Simpler structure, lower mass |

Physicochemical Properties

- Lipophilicity: The diiodo and ethoxy groups in the target compound increase its logP (octanol-water partition coefficient) compared to hydroxy- or methoxy-substituted analogs. This enhances membrane permeability but reduces aqueous solubility.

- Molecular Weight : The iodine atoms contribute significantly to its molecular weight (~468 g/mol estimated), making it heavier than caffeic acid (~180 g/mol) or methoxy analogs (~200 g/mol).

- Stability : Iodine’s electronegativity and steric bulk may reduce metabolic degradation compared to hydroxylated analogs like caffeic acid, which are prone to oxidation .

Research Findings and Limitations

Key Insights

- Structure-Activity Relationships (SAR) : The ethoxy group may modulate electronic effects on the phenyl ring, altering reactivity compared to methoxy or hydroxy groups. Iodine’s heavy atom effect could enhance radiative properties in imaging applications .

- Toxicity Considerations: Halogenated aromatic compounds often exhibit higher toxicity than non-halogenated analogs. Safety protocols for lab handling, as noted for (E)-3-(3,5-dihydroxyphenyl)acrylic acid, are likely more stringent for the iodinated compound .

Biological Activity

(2E)-3-(4-Ethoxy-3,5-diiodophenyl)acrylic acid is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure

The compound has the following chemical structure:

Antioxidant Properties

Research indicates that derivatives of acrylic acids often exhibit antioxidant activities. The presence of the ethoxy and diiodophenyl groups in this compound may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Studies have shown that similar compounds can inhibit pro-inflammatory cytokines. While specific data for this compound is limited, its structural analogs suggest potential anti-inflammatory activity, which could be beneficial in conditions like arthritis and other inflammatory diseases.

Anticancer Activity

The compound's structure suggests it may interact with cellular signaling pathways involved in cancer progression. Some studies on related compounds have demonstrated their ability to induce apoptosis in cancer cells. Further research is needed to establish the specific anticancer mechanisms of this compound.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of related acrylic acids on various cancer cell lines. For instance, compounds with similar functional groups have shown significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 15 | Apoptosis induction |

| Compound B | MCF-7 | 10 | Cell cycle arrest |

| This compound | TBD | TBD | TBD |

Case Studies

A case study involving a series of diiodophenyl acrylic acids showed promising results in reducing tumor size in animal models. The study highlighted the importance of substituents in modulating biological activity.

Q & A

Q. What synthetic routes are optimal for preparing (2E)-3-(4-Ethoxy-3,5-diiodophenyl)acrylic acid?

Methodological Answer:

- Step 1 : Start with 4-ethoxy-3,5-dihydroxycinnamic acid. Perform iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid under controlled temperature (0–5°C) to achieve regioselective diiodination at the 3,5-positions .

- Step 2 : Confirm iodination via TLC or HPLC. Purify via recrystallization in ethanol/water (yield ~70–80%) .

- Step 3 : Verify stereochemical integrity (E-configuration) using NOESY NMR to ensure no isomerization during synthesis .

Q. How can the structure and purity of this compound be validated?

Methodological Answer:

- NMR : Use - and -NMR to confirm the acrylate double bond (δ 6.3–7.2 ppm for protons) and ethoxy group (δ 1.3–1.5 ppm for CH, δ 4.0–4.2 ppm for OCH) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M-H] at m/z 448.82 (calculated for CHIO) .

- HPLC : Use a C18 column with UV detection at 280 nm (iodine absorption) to assess purity (>98%) .

Q. What are the stability considerations for this compound under experimental conditions?

Methodological Answer:

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the iodine substituents .

- Thermal Stability : Conduct accelerated stability studies via TGA/DSC to identify decomposition thresholds (>150°C) .

- pH Sensitivity : Test solubility and stability in buffers (pH 2–9) using UV-Vis spectroscopy to optimize storage conditions .

Advanced Research Questions

Q. How can researchers address analytical challenges posed by the diiodo groups in mass spectrometry?

Methodological Answer:

- Collision-Induced Dissociation (CID) : Use lower collision energies to prevent excessive fragmentation of the iodine-carbon bonds .

- Isotopic Pattern Analysis : Leverage the distinct isotopic signature (1:1 ratio) for unambiguous identification in HRMS .

Q. What strategies ensure stereochemical purity of the (2E)-isomer during synthesis?

Methodological Answer:

Q. How can degradation products be identified and quantified?

Methodological Answer:

Q. What computational tools predict the compound’s reactivity in biological systems?

Methodological Answer:

Q. How can impurities from synthesis be systematically characterized?

Methodological Answer:

- SPE Purification : Remove unreacted starting materials (e.g., 4-ethoxycinnamic acid) using C18 solid-phase extraction .

- LC-TOF-MS : Compare impurity profiles against reference standards (e.g., Levothyroxine impurities in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.